Product packaging for Dibenzo[a,c]phenazin-11-amine(Cat. No.:CAS No. 62686-19-5)

Dibenzo[a,c]phenazin-11-amine

Cat. No.: B2940245
CAS No.: 62686-19-5
M. Wt: 295.345
InChI Key: ZOOUFTURZKDEQL-UHFFFAOYSA-N
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Description

Dibenzo[a,c]phenazin-11-amine is a versatile chemical scaffold based on the extended phenazine core, valued in research for its rigid, planar structure and excellent photophysical properties. Its primary application is as a high-performance fluorophore in the development of advanced chemical sensors . Researchers have utilized this amine as a key building block to create a fluorescent probe for the fast, selective, and sensitive detection of toxic thiophenols in environmental water samples, demonstrating its real-world utility in environmental monitoring . The compound's structure, featuring an electron-accepting dibenzo[a,c]phenazine core, also makes it a prominent building block in materials science. It is employed in the design of organic light-emitting diodes (OLEDs) and smart luminescent materials that exhibit mechanochromism (color change upon mechanical grinding) and aggregation-induced emission enhancement (AIEE) . Furthermore, derivatives of the dibenzo[a,c]phenazine core show significant promise in biomedical research. Recent studies have identified novel derivatives as selective inhibitors of the JAK2V617F mutation, a key target in myeloproliferative neoplasms, highlighting its potential as a pharmacophore in anticancer drug discovery . The amine group at the 11-position serves as a convenient site for further chemical modification, allowing researchers to systematically tune the molecule's electronic properties and functionality for specific applications . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H13N3 B2940245 Dibenzo[a,c]phenazin-11-amine CAS No. 62686-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenanthro[9,10-b]quinoxalin-11-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3/c21-12-9-10-17-18(11-12)23-20-16-8-4-2-6-14(16)13-5-1-3-7-15(13)19(20)22-17/h1-11H,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOUFTURZKDEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)N)N=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Dibenzo A,c Phenazin 11 Amine and Its Functionalized Derivatives

Established Reaction Pathways for Dibenzo[a,c]phenazine (B1222753) Core Synthesis

The construction of the core dibenzo[a,c]phenazine structure is typically achieved through well-established condensation reactions or, in the case of related isomers, through oxidative processes.

Condensation Reactions Involving Phenanthrenequinone (B147406) and Diamine Precursors

A primary and widely utilized method for synthesizing the dibenzo[a,c]phenazine core involves the acid-catalyzed condensation of 9,10-phenanthrenequinone with a substituted benzene-1,2-diamine. This reaction provides a direct and efficient route to the tetracyclic system. For the specific synthesis of precursors to dibenzo[a,c]phenazin-11-amine, a 1,2,4-triaminobenzene derivative or a protected version is often employed.

A key intermediate, 11-chlorodibenzo[a,c]phenazine (B5460765), can be synthesized by reacting 9,10-phenanthrenequinone with 4-chloro-o-phenylenediamine. This halogenated derivative serves as a versatile precursor for introducing the amine group at the 11-position via nucleophilic aromatic substitution or, more commonly, through modern cross-coupling techniques. The reaction is typically carried out in a suitable solvent such as ethanol (B145695), often with acetic acid as a catalyst, and proceeds via the formation of a diimine intermediate which then undergoes cyclization and aromatization to yield the final phenazine (B1670421) product.

Oxidative Skeletal Rearrangement Approaches in Dibenzo[a,j]phenazine Synthesis

While the focus of this article is on the dibenzo[a,c]phenazine isomer, it is pertinent to mention synthetic approaches to related structures such as dibenzo[a,j]phenazine. The synthesis of the dibenzo[a,j]phenazine skeleton does not typically proceed through a skeletal rearrangement. Instead, it is often formed via the oxidative dimerization or coupling of 2-arylamine precursors, such as 2-aminonaphthalene derivatives. nih.govresearchgate.net These reactions can be mediated by various oxidants, including transition metal complexes. For instance, copper(II)-mediated oxidative coupling of 2-aminonaphthalene has been shown to produce the corresponding dimer, which can then cyclize to form the dibenzo[a,j]phenazine core. nih.govresearchgate.net It is important to note that this pathway represents a dimerization and subsequent cyclization rather than an intramolecular skeletal rearrangement of a pre-existing heterocyclic system.

Advanced Functionalization Strategies for this compound Derivatives

The introduction of the crucial amine functionality at the 11-position, as well as the attachment of other substituents, is predominantly achieved through powerful palladium-catalyzed cross-coupling reactions. These methods offer a high degree of control and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions for C-N and C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the precise formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. These reactions are particularly valuable for the functionalization of heterocyclic cores like dibenzo[a,c]phenazine. Starting from a halogenated precursor, such as 11-chlorodibenzo[a,c]phenazine, a wide array of amine and aryl/heteroaryl groups can be introduced.

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds and is the key step in converting 11-halo-dibenzo[a,c]phenazines into their corresponding 11-amino derivatives. This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine in the presence of a base and a suitable phosphine (B1218219) ligand. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

For the synthesis of this compound derivatives, 11-chlorodibenzo[a,c]phenazine can be coupled with a variety of primary or secondary amines. The reaction conditions typically involve a palladium source such as Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand like Xantphos or a biarylphosphine ligand, and a base such as sodium tert-butoxide or cesium carbonate, in an inert solvent like toluene (B28343) or dioxane.

AmineCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
AnilinePd₂(dba)₃ / XantphosNaOtBuToluene11085
MorpholinePd(OAc)₂ / RuPhosCs₂CO₃Dioxane10092
n-ButylaminePd₂(dba)₃ / tBuXPhosK₃PO₄Toluene11078
Diphenylamine (B1679370)Pd(OAc)₂ / SPhosNaOtBuDioxane10089

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, specifically for the synthesis of biaryl and heteroaryl-aryl compounds. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an aryl or vinyl halide (or triflate).

In the context of dibenzo[a,c]phenazine chemistry, the Suzuki-Miyaura coupling can be employed to introduce a wide range of aryl and heteroaryl substituents at the 11-position, starting from 11-halo-dibenzo[a,c]phenazine. This allows for the fine-tuning of the electronic and photophysical properties of the final molecule. The reaction is typically carried out using a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source and a phosphine ligand, a base like potassium carbonate or sodium carbonate, and a solvent system often comprising an organic solvent and water.

Boronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9095
4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O10091
Thiophen-2-ylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9088
Pyridin-3-ylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O10082

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazolyl Dibenzo[a,c]phenazine Derivatives

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands out as a premier example of "click chemistry," a class of reactions known for their reliability, high yields, and simplicity. researchgate.netnih.govtaylorfrancis.com This methodology is exceptionally effective for covalently linking different molecular building blocks. nih.gov In the context of dibenzo[a,c]phenazine chemistry, CuAAC is employed to synthesize novel 1,2,3-triazole-containing derivatives. researchgate.netnih.gov

This reaction typically involves the cycloaddition of an organic azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole product. nih.govnih.gov This approach has been successfully used to create bis-triazolyl dibenzo[a,c]phenazine derivatives, which have been investigated as a novel class of G-quadruplex ligands. researchgate.net In this molecular architecture, the planar dibenzo[a,c]phenazine core facilitates π-π stacking interactions, while the triazole-linked side chains can interact with the DNA phosphate (B84403) backbone. researchgate.net

Below is a representative table illustrating the components of a typical CuAAC reaction for synthesizing these derivatives.

Role Component Example Purpose
Alkyne Precursor Propargylated Dibenzo[a,c]phenazineProvides the alkyne functionality for cycloaddition.
Azide Precursor Azido-functionalized side chainProvides the azide functionality for cycloaddition.
Catalyst Copper(I) source (e.g., CuI, or CuSO₄ with a reducing agent)Catalyzes the [3+2] cycloaddition between the azide and alkyne.
Solvent Dichloromethane (B109758)/WaterProvides the reaction medium.

Introduction of Electron-Donating and Electron-Withdrawing Moieties for Electronic Property Modulation

The electronic characteristics of the dibenzo[a,c]phenazine scaffold can be precisely tuned by introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). This strategy is fundamental in designing molecules for specific applications, such as organic light-emitting diodes (OLEDs) and fluorescent probes, by creating intramolecular charge transfer (ICT) characteristics. semanticscholar.orgacs.orgresearchgate.net

Electron-Donating Groups (EDGs): The introduction of EDGs, such as triphenylamine (B166846) (TPA), phenoxazine (B87303) (PXZ), carbazole (B46965) (CZP), and 9,9-dimethylacridan (DMAC), onto the dibenzo[a,c]phenazine core results in donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type molecules. acs.orgnih.govfrontiersin.org These substitutions are typically achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, starting from a halogenated dibenzo[a,c]phenazine precursor like 11-bromodibenzo[a,c]phenazine. nih.govfrontiersin.org By varying the strength and number of the donor units, the emission wavelength of the resulting compounds can be systematically controlled, tuning the fluorescence from green to orange-red. semanticscholar.orgacs.orgresearchgate.net This modulation is crucial for developing efficient thermally activated delayed fluorescence (TADF) emitters for OLEDs. acs.org

Electron-Withdrawing Groups (EWGs): Conversely, attaching an EWG enhances the electron-accepting nature of the core. For instance, the 2,4-dinitrobenzenesulfonyl group has been attached to the amine of this compound. nih.govrsc.org This creates a system where a photoinduced electron transfer (PET) process can occur from the electron-rich this compound moiety (donor) to the electron-deficient 2,4-dinitrobenzenesulfonyl group (acceptor), which quenches the natural fluorescence of the core. nih.govrsc.org This principle is the basis for "turn-on" fluorescent probes, where the removal of the EWG by an analyte restores fluorescence. nih.gov

The table below summarizes the effect of different donor groups on the emission properties of dibenzo[a,c]phenazine derivatives.

Donor Moiety Acronym Resulting Emission Color (in OLEDs) Reference
9,9-dimethylacridanDMACYellow-Green to Orange-Red acs.org
N,N-diphenylanilineTPANot Specified nih.govfrontiersin.org
10H-phenoxazinePXZOrange-Red nih.govfrontiersin.org
9H-carbazoleCZPNot Specified nih.govfrontiersin.org

Synthesis of Halogenated and Cyano-Substituted this compound Analogues

Halogenated Analogues: The synthesis of halogenated dibenzo[a,c]phenazine derivatives is a key strategy for creating versatile intermediates for further functionalization (e.g., via cross-coupling reactions) and for directly modifying the electronic properties of the core. A straightforward method involves the condensation reaction of a halogen-substituted o-phenylenediamine (B120857) with phenanthrenequinone. For example, reacting 4-chloro-o-phenylenediamine with phenanthrenequinone yields 11-chlorodibenzo[a,c]phenazine. prepchem.com Similarly, fluorinated derivatives can be prepared by reacting a substituted diamine like 3-fluorobenzene-1,2-diamine (B95444) with a phenanthrene-9,10-dione derivative. chemrxiv.org This modular synthesis allows for the precise placement of halogen atoms on the molecular framework. chemrxiv.org

Cyano-Substituted Analogues: Introducing strong electron-withdrawing cyano (-CN) groups significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the dibenzo[a,c]phenazine core. This modification is particularly useful in designing acceptor materials for advanced electronic applications. Dibenzo[a,c]phenazine-11,12-dicarbonitrile (B10879520) (DBPzDCN) is an example of such a derivative, designed as a potent acceptor for creating near-infrared (NIR) TADF emitters when combined with a suitable donor. rsc.org

The following table outlines synthetic approaches for these analogues.

Derivative Type Reactants Product Example Significance
Chloro-Substituted 4-chloro-o-phenylenediamine + phenanthrenequinone11-chlorodibenzo[a,c]phenazineKey intermediate for further functionalization.
Fluoro-Substituted 3-fluorobenzene-1,2-diamine + 3,6-dibromophenantrene-9,10-dione3,6-dibromo-10-fluorodibenzo[a,c]phenazineIntermediate for modular synthesis of TADF emitters. chemrxiv.org
Cyano-Substituted N/A (Specific precursors not detailed in sources)Dibenzo[a,c]phenazine-11,12-dicarbonitrile (DBPzDCN)Strong acceptor core for NIR emitters. rsc.org

Purification Techniques and Yield Optimization in this compound Derivative Synthesis

The successful synthesis of this compound and its derivatives relies heavily on effective purification techniques and the optimization of reaction conditions to maximize yields.

Purification Techniques: Due to the aromatic and often crystalline nature of these compounds, a combination of techniques is typically employed.

Column Chromatography: This is the most frequently cited method for purifying dibenzo[a,c]phenazine derivatives. nih.govfrontiersin.org Silica (B1680970) gel is commonly used as the stationary phase, with an eluent system such as dichloromethane, to separate the desired product from starting materials and byproducts. nih.govfrontiersin.org

Washing/Precipitation: After the initial reaction, the crude product is often poured into a solvent like ethanol to induce precipitation. nih.govfrontiersin.org The resulting solid is then filtered and washed several times with the solvent to remove soluble impurities. nih.govfrontiersin.org

Recrystallization: This technique can be used to obtain highly pure crystalline products, although it is not as frequently detailed in the provided sources as chromatography.

Yield Optimization: Maximizing the yield of the desired product is contingent on several factors that must be carefully controlled.

Catalyst Choice: In cross-coupling reactions, the choice of palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and associated ligands is critical for efficient bond formation. nih.govfrontiersin.org

Reaction Conditions: Parameters such as temperature and reaction time are crucial. For example, condensation reactions to form the core are often performed at reflux for several hours, while coupling reactions may require specific temperatures (e.g., 90-110°C) for extended periods (e.g., 48 hours) under an inert atmosphere like nitrogen. nih.govfrontiersin.org

Stoichiometry: The molar ratios of reactants, including the base (e.g., sodium carbonate, sodium tert-butoxide) in coupling reactions, must be optimized to drive the reaction to completion. nih.govfrontiersin.org

The table below summarizes these key aspects.

Process Method/Factor Description
Purification Column ChromatographySeparation on a silica gel column using an appropriate eluent (e.g., dichloromethane). nih.govfrontiersin.org
Purification Precipitation & WashingInducing precipitation of the crude product from a solvent (e.g., ethanol) followed by filtration and washing. nih.govfrontiersin.org
Yield Optimization Catalyst & Ligand SystemSelection of an appropriate catalyst (e.g., Palladium complexes) for cross-coupling reactions. nih.govfrontiersin.org
Yield Optimization Reaction Time & TemperatureMaintaining optimal temperature and allowing sufficient time for the reaction to complete, often under an inert atmosphere. nih.govfrontiersin.org

Advanced Spectroscopic Characterization and Photophysical Investigations of Dibenzo A,c Phenazin 11 Amine and Its Derivatives

Electronic Absorption Spectroscopy of Dibenzo[a,c]phenazine (B1222753) Systems

The electronic absorption properties of dibenzo[a,c]phenazine and its derivatives are characterized by transitions that are highly sensitive to their molecular structure and environment. These systems often feature a rigid, π-conjugated dibenzo[a,c]phenazine (also referred to as DPPZ or BP) core that acts as an electron acceptor. rsc.orgacs.orgrsc.org When electron-donating groups are attached to this core, it gives rise to pronounced intramolecular charge transfer (ICT) characteristics. acs.orgresearchgate.net

Analysis of Intramolecular Charge Transfer (ICT) Transitions and Absorption Maxima

The UV-vis absorption spectra of dibenzo[a,c]phenazine derivatives typically display strong absorption bands in the higher energy region, which are attributed to locally excited (LE) π–π* transitions within the donor and the dibenzo[a,c]phenazine acceptor moieties. rsc.org In addition to these, weaker and broader absorption bands are often observed at longer wavelengths. rsc.org These lower energy bands are assigned to intramolecular charge transfer (ICT) transitions, which occur from the electron-donating group to the electron-accepting dibenzo[a,c]phenazine core. rsc.orgresearchgate.net

The position of the ICT absorption maximum is influenced by the strength of the donor group and the nature of the solvent. For instance, in a series of donor-acceptor-donor type compounds based on the dibenzo[a,c]phenazine skeleton, varying the electron-donating ability of the side-arms allows for the tuning of their photophysical properties. researchgate.net Similarly, in a fluorescent probe where dibenzo[a,c]phenazin-11-amine acts as the fluorophore, the maximum absorption was located at 450 nm in an aqueous medium. nih.gov For a series of fluorinated dibenzo[a,c]phenazine-based emitters, ICT transition bands were observed in the range of 410 to 520 nm. rsc.org The introduction of multiple donor groups, such as 9,9-dimethylacridan (DMAC), onto the dibenzo[a,c]phenazine core can strengthen the ICT intensity. acs.org Theoretical calculations, such as Density Functional Theory (DFT), have been used to understand the ICT process by examining the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov These studies often show that the HOMO is primarily located on the donor group, while the LUMO is centered on the dibenzo[a,c]phenazine acceptor, confirming the charge transfer nature of the transition. nih.gov

Determination of Molar Absorption Coefficients and Spectral Shifts

The molar absorption coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. For dibenzo[a,c]phenazine derivatives, these values can vary significantly depending on the specific structure and the solvent used. For example, a study on phenazine-diyl dibenzonitriles reported changes in molar absorption coefficients with solvent polarity. hhu.de

Spectral shifts in the absorption maxima can be induced by changes in solvent polarity, a phenomenon known as solvatochromism. The developed dibenzo[a,c]phenazine derivatives with donor-acceptor-donor structures exhibit remarkable positive fluorescent solvatochromism, indicating strong ICT electronic structures. researchgate.net This shift is a hallmark of compounds with significant charge transfer character in their excited state.

Fluorescence and Luminescence Properties of this compound Derivatives

Dibenzo[a,c]phenazines are recognized as excellent organic fluorescent compounds, known for their high quantum yields and good photostability. rsc.orgrsc.org The introduction of an amino group at the 11-position, as in this compound, and other donor moieties, leads to derivatives with interesting and tunable fluorescence properties.

Steady-State Fluorescence Emission Characteristics

The fluorescence emission of this compound derivatives is largely dictated by the de-excitation from the ICT state. The emission color of these compounds can be tuned over a wide range, from yellowish-green to deep red, by varying the electron-donating strength of the substituents attached to the dibenzo[a,c]phenazine core. researchgate.netsemanticscholar.org

For instance, a fluorescent probe utilizing this compound as the fluorophore displayed a strong fluorescence emission centered at 570 nm upon reaction with thiophenols. nih.govnih.gov In a series of fluorinated dibenzo[a,c]phenazine derivatives bearing different donor groups, the emission maxima in toluene (B28343) were observed at 505 nm, 589 nm, and 674 nm, showcasing the significant impact of the donor's electronic nature on the emission wavelength. rsc.org The environment also plays a crucial role; these derivatives often exhibit positive fluorescent solvatochromism, where the emission peak shifts to longer wavelengths in more polar solvents, further confirming the ICT nature of the excited state. researchgate.netsemanticscholar.org

Emission Maxima of Dibenzo[a,c]phenazine Derivatives
DerivativeSolvent/MediumEmission Maximum (λem)
This compound-based probe (after reaction)Aqueous medium570 nm
2DTCz-BP-FToluene505 nm
2DMAC-BP-FToluene589 nm
2PXZ-BP-FToluene674 nm

Stokes Shift Analysis in Dibenzo[a,c]phenazine-Based Fluorophores

The Stokes shift, which is the difference between the absorption and emission maxima, is a critical parameter for fluorescent materials, particularly in applications like fluorescent probes and organic light-emitting diodes (OLEDs). Dibenzo[a,c]phenazine-based fluorophores are often characterized by a large Stokes shift. rsc.orgrsc.org

A novel fluorescent probe based on this compound was reported to possess a large Stokes shift of 120 nm. nih.govrsc.orgnih.gov This significant separation between absorption and emission spectra is advantageous as it minimizes self-absorption and improves detection sensitivity. The magnitude of the Stokes shift is related to the degree of charge separation in the excited state and the subsequent geometric relaxation. The Lippert-Mataga model has been employed to analyze the relationship between the Stokes shift and solvent polarity for some dibenzo[a,c]phenazine derivatives, providing insights into the change in dipole moment upon excitation. frontiersin.org

Photoluminescence Quantum Yield (PLQY) Measurements and Enhancement Strategies

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the fluorescence process. For dibenzo[a,c]phenazine-based materials, achieving a high PLQY is crucial for their application in optoelectronic devices. The PLQY can be significantly influenced by the molecular design. rsc.org

Strategies to enhance the PLQY of dibenzo[a,c]phenazine derivatives often focus on balancing the ICT character and minimizing non-radiative decay pathways. rsc.org For example, isomerization, by changing the substitution position of the donor group on the dibenzo[a,c]phenazine core, has been shown to be an effective strategy to improve PLQY. rsc.org In a study of isomers, DMAC-11-DPPZ and PXZ-11-DPPZ achieved higher PLQYs due to the suppression of non-radiative transitions. rsc.org

Furthermore, increasing the number of donor units attached to the dibenzo[a,c]phenazine acceptor has been demonstrated to improve PLQY. In a series of molecules where one, two, or three DMAC donors were attached to the core, the PLQYs were improved from 42% to 89%. acs.org For a near-infrared emitting molecule with a dibenzo[a,c]phenazine-11,12-dicarbonitrile (B10879520) acceptor, a high external quantum efficiency was achieved in an OLED device, indicating efficient luminescence. rsc.org

Photoluminescence Quantum Yields of Dibenzo[a,c]phenazine Derivatives
DerivativeStatePLQY
xDMAC-BP (x=1)-42%
xDMAC-BP (x=3)-89%
PXZ-DPPZ-11%
TPA-DPPZ-40.2%

Aggregation-Induced Emission (AIE) Phenomena in Functionalized Dibenzo[a,c]phenazines

While many conventional fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, certain Dibenzo[a,c]phenazine derivatives exhibit the opposite effect, known as Aggregation-Induced Emission (AIE). This phenomenon, where aggregation leads to enhanced fluorescence intensity, is of significant interest for applications in sensing, imaging, and optoelectronics. rsc.orgrsc.orgnih.gov

The AIE effect in these compounds is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state. In dilute solutions, non-radiative decay pathways, such as intramolecular rotations and vibrations, are active, leading to weak emission. However, upon aggregation, these motions are sterically hindered, which blocks the non-radiative decay channels and promotes radiative decay, resulting in strong fluorescence. nih.govbeilstein-archives.org

For instance, a series of pyridinium-functionalized dibenzo[a,c]phenazine salts have been designed as AIE-active fluorescent probes. rsc.org These molecules show promising AIE properties and a large Stokes shift of approximately 190 nm. The aggregation, and subsequent fluorescence enhancement, can be triggered by electrostatic interactions with analytes like lipopolysaccharide (LPS). rsc.org Similarly, other derivatives have been developed as near-infrared AIE biosensors for detecting lysophosphatidic acid. rsc.org

The modular synthesis of phenazine-based luminogens by condensing functionalized ortho-phenylenediamines with ortho-quinones has been shown to yield materials with AIE characteristics. nih.gov Spectroscopic studies of these materials in solvent mixtures with varying water content demonstrate a significant increase in emission intensity at high water fractions, confirming their AIE behavior. This enhancement is attributed to the formation of nano-aggregates that restrict the motion of the peripheral moieties. nih.gov

Thermally Activated Delayed Fluorescence (TADF) Characteristics of Dibenzo[a,c]phenazine Emitters

Dibenzo[a,c]phenazine derivatives have emerged as a promising class of emitters for high-efficiency organic light-emitting diodes (OLEDs) due to their ability to exhibit Thermally Activated Delayed Fluorescence (TADF). This mechanism allows for the harvesting of both singlet and triplet excitons, leading to a theoretical internal quantum efficiency of 100%. chemrxiv.orgchemrxiv.org

Mechanism of Reverse Intersystem Crossing (RISC) and Triplet Exciton Utilization

The core of the TADF mechanism lies in the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through a process called reverse intersystem crossing (RISC). chemrxiv.orgnih.gov In conventional fluorescent materials, triplet excitons (which constitute 75% of the excitons formed under electrical excitation) are wasted as they cannot directly decay to the ground state via light emission. TADF materials overcome this limitation.

Quantification of Singlet-Triplet Energy Splitting (ΔEST)

A key parameter for an efficient TADF emitter is a small singlet-triplet energy splitting (ΔEST), typically less than 0.3 eV. nih.gov This small energy gap is crucial for facilitating the thermally activated RISC process. The ΔEST is determined by the difference in energy between the S₁ and T₁ states (ΔEST = E(S₁) - E(T₁)). acs.org

The energies of the S₁ and T₁ states can be estimated from the onset of the fluorescence and phosphorescence spectra, respectively, measured at low temperatures (e.g., 77 K). acs.org For donor-acceptor type molecules, which are common for dibenzo[a,c]phenazine-based TADF emitters, a twisted geometry between the donor and acceptor units can lead to a good separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn results in a small ΔEST. nih.gov

Several studies have focused on designing dibenzo[a,c]phenazine derivatives with minimized ΔEST. For example, by attaching different donor units to the dibenzo[a,c]phenazine acceptor core, the electronic properties and the resulting ΔEST can be finely tuned. rsc.orgacs.org

CompoundS₁ Energy (eV)T₁ Energy (eV)ΔEST (eV)
1DMAC–BP 2.542.320.22
2DMAC–BP 2.522.310.21
3DMAC–BP 2.442.300.14
2DTCz-BP-F 2.652.620.03
2DMAC-BP-F 2.302.270.03
2PXZ-BP-F 2.052.030.02
This table presents representative data on singlet-triplet energy splitting for various Dibenzo[a,c]phenazine derivatives. chemrxiv.orgacs.org

Time-Resolved Photoluminescence and Transient Absorption Spectroscopy for Excited State Dynamics

Time-resolved photoluminescence (TRPL) and transient absorption (TA) spectroscopy are powerful techniques to probe the excited-state dynamics of TADF emitters. TRPL measurements can distinguish between prompt fluorescence (from the decay of directly formed S₁ excitons) and delayed fluorescence (from the decay of S₁ excitons generated via RISC). acs.org

The transient photoluminescence decay curves of dibenzo[a,c]phenazine-based TADF materials typically show a two-component decay: a fast component on the nanosecond scale corresponding to prompt fluorescence, and a much slower component on the microsecond scale corresponding to delayed fluorescence. acs.org The lifetime of the delayed component is directly related to the efficiency of the RISC process. chemrxiv.org Temperature-dependent TRPL measurements can further confirm the TADF mechanism, as the intensity and lifetime of the delayed component are expected to increase with temperature. acs.org

Transient absorption spectroscopy provides complementary information by monitoring the absorption of excited species. It can be used to track the population and depopulation of different excited states, including the S₁, T₁, and charge-transfer states, providing insights into the rates of intersystem crossing and reverse intersystem crossing. nih.govnih.gov

CompoundPrompt Lifetime (ns)Delayed Lifetime (µs)
1DMAC–BP 45.96.4
2DMAC–BP 48.34.8
3DMAC–BP 50.13.5
2DTCz-BP-F -10152
2DMAC-BP-F 33.590.6
2PXZ-BP-F 32.71.83
This table shows the prompt and delayed fluorescence lifetimes for selected Dibenzo[a,c]phenazine derivatives, highlighting the characteristic long-lived delayed emission. chemrxiv.orgacs.org

Low-Temperature Fluorescence and Phosphorescence Spectroscopy for Energy Level Elucidation

Low-temperature (typically 77 K) fluorescence and phosphorescence spectroscopy are essential for accurately determining the energies of the S₁ and T₁ states, and thus for calculating the critical ΔEST value. acs.org At low temperatures, non-radiative decay processes are suppressed, and the vibrational fine structure of the emission spectra can often be resolved.

The fluorescence spectrum provides the energy of the S₁ state, while the phosphorescence spectrum, which arises from the forbidden T₁ to ground state transition, reveals the energy of the T₁ state. acs.org By analyzing the onsets of these spectra, precise values for E(S₁) and E(T₁) can be obtained. acs.org These measurements are fundamental for understanding the structure-property relationships in TADF emitters and for designing new molecules with optimized performance.

Electrochemical Characterization of Dibenzo[a,c]phenazine-Based Materials

The electrochemical properties of dibenzo[a,c]phenazine-based materials are crucial for their application in electronic devices, as they determine the energy levels of the HOMO and LUMO, which govern charge injection and transport. Cyclic voltammetry (CV) is a widely used technique to investigate the redox behavior of these compounds. acs.orgresearchgate.netmetu.edu.tr

From the onset of the oxidation and reduction peaks in the cyclic voltammogram, the HOMO and LUMO energy levels can be estimated. acs.org The HOMO level is related to the oxidation potential, while the LUMO level can be calculated from the HOMO level and the optical bandgap (determined from the onset of the absorption spectrum). acs.org These energy levels are critical for designing efficient device architectures with matched energy levels for optimal charge injection from the electrodes and transport layers.

The electrochemical stability of the materials can also be assessed through repeated CV cycles. The rigid and planar structure of the dibenzo[a,c]phenazine core generally imparts good electrochemical stability to its derivatives. acs.org By functionalizing the dibenzo[a,c]phenazine core with various electron-donating or electron-withdrawing groups, the HOMO and LUMO levels can be systematically tuned to meet the requirements of specific applications. metu.edu.tr

CompoundHOMO (eV)LUMO (eV)Electrochemical Bandgap (eV)
1DMAC–BP -5.46-2.922.54
2DMAC–BP -5.41-2.892.52
3DMAC–BP -5.32-2.882.44
2DTCz-BP-F -5.67-3.022.65
2DMAC-BP-F -5.41-3.112.30
2PXZ-BP-F -5.23-3.182.05
This table summarizes the HOMO and LUMO energy levels of several Dibenzo[a,c]phenazine derivatives as determined by electrochemical measurements. chemrxiv.orgacs.org

Cyclic Voltammetry for Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Determination

Cyclic voltammetry (CV) is a pivotal electrochemical technique used to probe the electronic properties of molecules, providing essential data on the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For dibenzo[a,c]phenazine derivatives, these energy levels are crucial in determining their applicability in fields such as organic light-emitting diodes (OLEDs) and redox flow batteries. acs.orgrsc.org

The HOMO and LUMO energy levels for a series of thermally activated delayed fluorescence (TADF) emitters based on a dibenzo[a,c]phenazine (BP) acceptor core were determined using CV measurements in a dichloromethane (B109758) (DCM) solution. acs.org The HOMO levels were estimated from the onset of the first oxidation potential. For derivatives functionalized with one, two, or three 9,9-dimethylacridan (DMAC) donor groups, the HOMO levels were found to be similar, approximately -5.0 eV. acs.org The LUMO levels were then calculated using the equation ELUMO = Eg + EHOMO, where Eg is the energy gap determined from the onset of the absorption spectrum. acs.org The LUMO levels were observed to decrease with an increasing number of electron-donating DMAC moieties, which is attributed to a stronger intramolecular charge transfer (ICT) effect. acs.org

In a different context, the standard potential of this compound was calculated to be -0.825 V from its CV curve in a 1 M KOH solution, indicating its potential as a redox-active material for alkaline aqueous organic flow batteries. rsc.org The dibenzo[a,c]phenazine acceptor itself is noted for its deep LUMO level of approximately -2.90 eV, which is beneficial for designing emitters that function in the longer wavelength regions of the spectrum. rsc.org

Table 1: Electrochemical Properties of Dibenzo[a,c]phenazine Derivatives
CompoundHOMO (eV)LUMO (eV)Measurement ConditionsReference
1DMAC-BP~ -5.0-2.46CV in DCM solution acs.org
2DMAC-BP~ -5.0-2.48CV in DCM solution acs.org
3DMAC-BP~ -5.0-2.69CV in DCM solution acs.org
This compoundStandard Potential: -0.825 V vs. Ag/AgClCV in 1 M KOH solution rsc.org

Redox Reversibility and Electrochemical Stability Analysis

The electrochemical stability of a compound is a critical factor for its performance and longevity in electronic devices. Cyclic voltammetry can also be used to assess the redox reversibility and stability of electroactive materials.

For several dibenzo[a,c]phenazine-based TADF emitters, CV measurements have demonstrated excellent electrochemical stability. Molecules in the xDMAC-BP series (where x=1, 2, 3) each display two pairs of reversible oxidation/reduction potentials in their cyclic voltammograms. acs.org This reversibility is a strong indicator of good electrochemical stability, suggesting that the molecules can undergo repeated redox cycles without significant degradation. acs.org Similarly, a family of fluorinated dibenzo[a,c]phenazine derivatives also showed reversible oxidation and reduction processes during CV analysis, confirming their stable electrochemical nature. rsc.org This inherent stability is a key property for materials used in applications requiring long operational lifetimes. acs.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of newly synthesized organic molecules. For this compound and its derivatives, ¹H NMR and ¹³C NMR are routinely used to verify their chemical structures and purity. acs.orgrsc.orgnih.gov Spectra are typically recorded on high-field spectrometers (e.g., 400 or 500 MHz) in deuterated solvents like chloroform-d (B32938) (CDCl₃). acs.orgresearchgate.net

Beyond simple structural verification, NMR, in conjunction with techniques like X-ray crystallography and computational modeling, provides deep insights into the three-dimensional conformation of these molecules. The conformation, particularly the dihedral angle between different functional units within a molecule, profoundly influences its photophysical properties. rsc.org For instance, in a series of fluorinated dibenzo[a,c]phenazine emitters, the dihedral angles between the donor moieties and the central dibenzo[a,c]phenazine acceptor were determined. rsc.org In the solid state, the 2DMAC-BP-F derivative was found to have a large dihedral angle of 65° between its DMAC donor and the acceptor core. rsc.org Theoretical calculations for the same molecule suggested an even larger twist of nearly 90°. rsc.org This significant twisting is crucial for achieving a small energy gap between the singlet and triplet excited states, a key requirement for efficient TADF. acs.org In related extended phenazine (B1670421) systems, ¹H-NMR has been used to track the significant conformational changes that occur upon oxidation, where a non-aromatic, folded dihydrophenazine structure transforms into a distorted but aromatic dication. acs.org

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Pathway Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the precise determination of elemental compositions. This capability is crucial for confirming the identity of synthesized compounds and for elucidating reaction mechanisms by identifying intermediates and final products. rsc.orgnih.gov

Computational and Theoretical Chemistry of Dibenzo A,c Phenazin 11 Amine Systems

Density Functional Theory (DFT) for Electronic Structure Elucidation

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like Dibenzo[a,c]phenazin-11-amine to determine ground-state properties, including the distribution and energy of frontier molecular orbitals.

In derivatives of this compound, the HOMO is typically localized on the electron-donating this compound moiety itself. nih.govrsc.org Conversely, the LUMO is often distributed over the electron-accepting part of the molecule. nih.govrsc.org For instance, in a fluorescent probe synthesized for thiophenol detection, the HOMO is primarily distributed on the this compound group, whereas the LUMO is mainly located on the 2,4-dinitrobenzenesulfonyl acceptor group. nih.govrsc.orgrsc.org This spatial separation of the HOMO and LUMO is a fundamental characteristic of donor-acceptor systems.

The energy gap between the HOMO and LUMO (ΔEH-L) is a crucial factor that influences the molecule's optical and electronic properties. researchgate.net In systems based on the dibenzo[a,c]phenazine (B1222753) (BP) core, this gap can be tuned by modifying the number and strength of donor groups attached to the acceptor core. acs.org Increasing the number of strong electron-donating groups, such as 9,9-dimethylacridan (DMAC), generally leads to a decrease in the HOMO-LUMO energy gap. acs.org This trend is consistent with a red-shift observed in the photoluminescence spectra of these compounds. acs.org

Theoretical calculations using DFT at levels like PBE0/6-31G(d,p) or B3LYP/6-311+G* have been successfully used to predict these properties. acs.orgrsc.org The calculated HOMO and LUMO energy levels often show good agreement with experimental values derived from electrochemical measurements like cyclic voltammetry (CV). acs.orgrsc.org

Table 1: Calculated and Experimental FMO Properties of Dibenzo[a,c]phenazine Derivatives

CompoundCalculated HOMO (eV)Calculated LUMO (eV)Calculated ΔEH-L (eV)Experimental HOMO (eV)Experimental LUMO (eV)Experimental ΔEH-L (eV)
1DMAC-BP-5.00-2.132.87-5.01-2.472.54
2DMAC-BP-4.95-2.152.80-5.03-2.512.52
3DMAC-BP-4.83-2.252.58-5.04-2.572.47
2DTCz-BP-F-5.84-2.553.29-5.70-3.202.50
2DMAC-BP-F-5.35-2.582.77-5.40-3.202.20
2PXZ-BP-F-5.20-2.552.65-5.21-3.202.01

Data for xDMAC-BP compounds sourced from acs.org. Data for fluorinated (F) compounds sourced from rsc.org. Experimental HOMO/LUMO values are typically determined from cyclic voltammetry measurements. acs.orgrsc.org

Photoinduced Electron Transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a photoexcited donor to an acceptor. sci-hub.ru DFT calculations are instrumental in verifying and explaining the mechanism of PET in fluorescent probes. nih.govrsc.org

In probes where this compound acts as the fluorophore (and PET donor) and is linked to a quencher (the PET acceptor), the fluorescence is initially "off". nih.govrsc.org DFT calculations confirm the feasibility of this PET process by showing the HOMO localized on the this compound donor and the LUMO on the acceptor group. nih.govrsc.org This orbital arrangement facilitates the transfer of an electron from the donor to the acceptor upon photoexcitation, which quenches the fluorescence of the donor. nih.govrsc.org

For example, in a probe designed for thiophenol detection, a 2,4-dinitrobenzenesulfonyl group acts as the PET acceptor. nih.govrsc.org The electron transfer from the this compound donor to this acceptor attenuates the natural fluorescence of the core structure. nih.govrsc.org When a target analyte like thiophenol cleaves the acceptor group, the PET process is inhibited, and the fluorescence of the this compound fluorophore is restored, signaling the presence of the analyte. nih.govrsc.org The computational results from DFT provide a theoretical foundation that is in good agreement with experimental observations from HPLC and mass spectrometry. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics and Optical Properties

While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states. It allows for the calculation of properties related to electronic transitions, such as absorption and emission spectra, and for modeling dynamic processes like intramolecular charge transfer. acs.orgrsc.org

Intramolecular Charge Transfer (ICT) is a process where photoexcitation leads to a significant transfer of electron density from a donor part to an acceptor part within the same molecule. This phenomenon is central to the function of many modern materials for organic light-emitting diodes (OLEDs), particularly those exhibiting Thermally Activated Delayed Fluorescence (TADF). acs.orgnih.gov

TD-DFT calculations are used to model the nature of these ICT states. acs.org In donor-acceptor molecules based on a dibenzo[a,c]phenazine core, TD-DFT confirms that the lowest singlet excited state (S₁) has a strong ICT character. acs.orgnih.gov The calculations show that the transition from the ground state (S₀) to the S₁ state corresponds to the promotion of an electron from the HOMO (on the donor) to the LUMO (on the acceptor). acs.org

The molecular geometry plays a crucial role in the ICT process. A large dihedral angle between the donor and acceptor units, often creating a twisted ICT (TICT) state, leads to a spatial separation of the HOMO and LUMO. acs.orgnih.gov This separation reduces the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which is a prerequisite for efficient TADF. acs.org By systematically increasing the number of donor moieties on the dibenzo[a,c]phenazine acceptor, the ICT intensity can be strengthened, allowing for precise control over the molecule's emission properties. acs.orgnih.gov

TD-DFT is a powerful tool for predicting the absorption and emission spectra of molecules. rsc.org By calculating the energies of vertical electronic transitions from the ground state, TD-DFT can simulate the UV-visible absorption spectrum. beilstein-journals.org Similarly, by optimizing the geometry of the first excited state (S₁), it can predict the fluorescence emission wavelength.

For this compound derivatives, TD-DFT calculations have been shown to accurately predict how chemical modifications will affect their optical properties. acs.org For example, theoretical studies correctly predicted that increasing the number of DMAC donor units on the dibenzo[a,c]phenazine acceptor would lead to a progressive red-shift in the emission wavelength, from green (541 nm) to orange-red (605 nm). acs.orgnih.gov These predictions are invaluable for the rational design of new molecules with targeted emission colors for applications such as OLEDs. acs.org

Table 2: Predicted and Experimental Optical Properties of Dibenzo[a,c]phenazine Derivatives

CompoundPredicted S₁ Energy (eV)Predicted T₁ Energy (eV)Predicted ΔEST (eV)Experimental Emission λPL (nm)Experimental S₁ Energy (eV)Experimental T₁ Energy (eV)Experimental ΔEST (eV)
1DMAC-BP2.542.320.225412.542.320.22
2DMAC-BP2.522.310.215502.522.310.21
3DMAC-BP2.472.420.056052.472.420.05
2DTCz-BP-F2.642.210.435052.642.210.43
2DMAC-BP-F2.472.270.205892.472.270.20
2PXZ-BP-F2.232.28-0.056742.232.28-0.05

Data for xDMAC-BP compounds sourced from acs.org. Data for fluorinated (F) compounds sourced from rsc.org. S₁ and T₁ energies are estimated from the onset of fluorescence and phosphorescence spectra, respectively. acs.org

Intersystem crossing (ISC) is a photophysical process involving a transition between two electronic states with different spin multiplicities, such as from a singlet state (S₁) to a triplet state (T₁). The reverse process, from T₁ to S₁, is known as reverse intersystem crossing (RISC) and is the defining mechanism of TADF. rsc.org The efficiency of these processes depends on the magnitude of the spin-orbit coupling (SOC) between the involved states.

For a molecule to be an effective TADF emitter, it must have a very small ΔEST and non-zero spin-orbit coupling. rsc.org While the small energy gap is primarily achieved by separating the HOMO and LUMO in a donor-acceptor architecture, SOC ensures that the transition between the singlet and triplet manifolds is quantum mechanically allowed.

Theoretical calculations can estimate the SOC matrix elements (SOCMEs) between the relevant excited states (e.g., S₁ and T₁). A larger SOCME corresponds to a faster rate of ISC and RISC. In the design of TADF emitters based on dibenzo[a,c]phenazine, computational models are used to ensure that the designed molecular structure not only achieves a small ΔEST but also maintains sufficient SOC to facilitate a high RISC rate (kRISC), leading to high quantum efficiency in devices. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational landscape and intermolecular interactions of chemical systems. For dibenzo[a,c]phenazine derivatives, MD simulations can provide detailed insights into their three-dimensional structures, flexibility, and interactions with surrounding molecules, which are crucial for understanding their material and biological properties.

While specific MD simulation studies exclusively focused on this compound are not extensively documented in the current literature, research on closely related phenazine (B1670421) derivatives offers valuable insights. For instance, MD simulations have been employed to understand the conformational flexibility of TPE-phenazine (tetraphenylethylene-phenazine) derivatives. These studies have shown that while the phenazine core generally maintains a planar geometry, the pendant TPE moieties exhibit significant conformational flexibility. This flexibility can lead to the existence of multiple conformational isomers within a narrow energy window.

Computational studies on other dibenzo[a,c]phenazine derivatives have highlighted their non-planar, saddle-shaped conformations in some instances, particularly in N,N'-disubstituted dihydrodibenzo[a,c]phenazines. These conformational characteristics are critical in determining their photophysical properties. Upon electronic excitation, these molecules can undergo skeletal motion towards planarization, a process that can be elucidated through computational simulations of their reaction energy surfaces.

Density Functional Theory (DFT) calculations have been applied to this compound as part of a fluorescent probe. These calculations revealed that the highest occupied molecular orbital (HOMO) is primarily located on the this compound group, identifying it as the electron donor in a photoinduced electron transfer (PET) process. nih.gov The distribution of electron density is a key factor influencing intermolecular interactions, such as hydrogen bonding and π-π stacking, which can be further explored using MD simulations.

A summary of computational data for this compound from a study on redox-active electrolyte materials is presented in the table below. rsc.org

PropertyValue
Gibbs Free Energy of Solvation (ΔG*sol)-
Computed Standard Potential (E⁰cal)-
Measured Standard Potential (E⁰exp vs. SHE, V)-0.825 V

Theoretical Evaluation of Molecular Interactions with Biomolecular Targets (Mechanistic Focus)

The theoretical evaluation of how small molecules interact with biological targets is a cornerstone of modern drug discovery and molecular biology. Techniques like molecular docking and thermodynamic analysis provide a mechanistic understanding of these interactions at an atomic level.

Molecular Docking Studies with Relevant Protein Structures (e.g., Androgen Receptor, 5α-reductase enzyme)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Currently, there is a notable lack of specific molecular docking studies in the published literature that investigate the interaction of this compound with the androgen receptor (AR) or the 5α-reductase enzyme. The androgen receptor is a key protein in the development and progression of prostate cancer, while 5α-reductase is an enzyme that converts testosterone into the more potent androgen, dihydrotestosterone.

However, studies on other phenazine derivatives have explored their potential interactions with these targets. For example, the phenazine compound WS-9659 A, produced by a Streptomyces species, has been identified as a competitive inhibitor of testosterone 5α-reductase in rats, dogs, and humans. researchgate.net Interestingly, a radio receptor binding assay revealed that WS-9659 A had no affinity for the androgen receptor of rat prostates. researchgate.netresearchgate.net This suggests that some phenazine derivatives may selectively target 5α-reductase over the androgen receptor.

While these findings relate to a different phenazine derivative, they provide a basis for hypothesizing that the dibenzo[a,c]phenazine scaffold could potentially interact with 5α-reductase. To confirm this for this compound, dedicated molecular docking studies would be required to predict its binding pose within the active site of 5α-reductase and to identify key interacting residues. Such studies would be the first step in evaluating its potential as an inhibitor.

Thermodynamic Analysis of Ligand-Target Binding Affinities

Thermodynamic analysis complements molecular docking by quantifying the binding affinity between a ligand and its target protein. This is often expressed in terms of binding free energy (ΔG_bind), which can be calculated using various computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP).

As with molecular docking, there is no specific research available on the thermodynamic analysis of the binding affinity of this compound to either the androgen receptor or 5α-reductase.

The inhibitory activity of the phenazine derivative WS-9659 A against 5α-reductase implies a favorable binding affinity. researchgate.net A thermodynamic analysis of this interaction would provide a quantitative measure of this affinity and could elucidate the enthalpic and entropic contributions to the binding process.

For this compound, a computational thermodynamic analysis would be a logical next step following any promising molecular docking results. By calculating the binding free energy, researchers could predict whether the compound is likely to be a potent binder to 5α-reductase or the androgen receptor. This information is critical for prioritizing compounds for further experimental testing in drug discovery pipelines. The absence of such data for this compound highlights a gap in the current understanding of its potential biological activities.

Structure Property Relationships in Dibenzo A,c Phenazin 11 Amine Based Materials

Impact of Substituent Electronic Properties on Optoelectronic Performance

The electronic nature of substituent groups attached to the dibenzo[a,c]phenazine (B1222753) framework plays a pivotal role in dictating the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn governs its light absorption and emission properties.

The attachment of electron-donating groups (EDGs) to the dibenzo[a,c]phenazine acceptor core is a cornerstone strategy for creating materials with tailored emission characteristics. This creates a donor-acceptor (D-A) structure that facilitates an intramolecular charge transfer (ICT) upon photoexcitation. acs.org The strength and number of these donor groups directly correlate with the degree of ICT, allowing for precise control over the emission wavelength.

Research has shown that increasing the number of donor units, such as 9,9-dimethylacridan (DMAC), systematically red-shifts the emission color from green to orange-red. acs.orgnih.gov For instance, moving from a single DMAC donor (1DMAC-BP) to three donors (3DMAC-BP) shifts the emission maximum from 541 nm to 605 nm and significantly boosts the photoluminescence quantum yield (PLQY) from 42% to 89%. acs.orgnih.gov This enhancement is attributed to a stronger ICT effect and a more favorable molecular geometry that enhances the radiative decay rate. acs.org

Similarly, varying the type of donor group modulates the electronic properties and, consequently, the emission profile. Stronger electron donors like 10H-phenoxazine (PXZ) induce a more significant red-shift compared to weaker donors like 3,6-di-tert-butyl-9H-carbazole (DTCz). rsc.org This principle allows for color-tuning across a wide range of the visible spectrum, from green to deep-red. rsc.org

In addition to donors, the introduction of electron-withdrawing groups (EWGs) onto the dibenzo[a,c]phenazine acceptor can further modify the electronic structure. Attaching fluorine atoms, for example, strengthens the acceptor core, leading to a stronger ICT state and a further red-shift in emission. rsc.org The use of a dibenzo[a,c]phenazine-11,12-dicarbonitrile (B10879520) (DBPzDCN) core as a powerful acceptor has successfully produced materials with emission in the near-infrared (NIR) region. rsc.orgdntb.gov.ua

Table 1: Effect of Donor Groups on Photophysical Properties of Dibenzo[a,c]phenazine Derivatives

CompoundDonor Group(s)Emission Max (λem) in Toluene (B28343) (nm)Photoluminescence Quantum Yield (ΦPL)Max External Quantum Efficiency (EQEmax) of OLED (%)Electroluminescence Max (λEL) (nm)
1DMAC-BP1 x DMAC54142%13.5%560
2DMAC-BP2 x DMAC55357%17.0%576
3DMAC-BP3 x DMAC60589%22.0%606
2DTCz-BP-F2 x DTCz505-2.1%518
2DMAC-BP-F2 x DMAC589-21.8%585
2PXZ-BP-F2 x PXZ674-12.4%605
acs.orgnih.govrsc.org

The introduction of heavy atoms (e.g., bromine, iodine, selenium) into an organic chromophore is a well-established method to enhance the rate of intersystem crossing (ISC)—the transition from a singlet excited state (S₁) to a triplet excited state (T₁). nih.govresearchgate.net This phenomenon, known as the heavy atom effect, arises from increased spin-orbit coupling, which facilitates the spin-forbidden S₁ → T₁ transition. researchgate.net

While research focusing specifically on dibenzo[a,c]phenazin-11-amine is limited, studies on analogous systems demonstrate the principle's effectiveness. In a closely related dibenzo[a,j]phenazine-cored D-A-D triad, replacing sulfur with the heavier selenium atom in the donor units was shown to significantly impact the photophysical properties, including promoting room-temperature phosphorescence, a process reliant on efficient ISC. rsc.org The enhanced spin-orbit coupling introduced by the heavier chalcogen atom facilitates population of the triplet state. This strategy is critical for applications that rely on harvesting triplet excitons, such as photodynamic therapy and the development of phosphorescent materials. nih.gov

Role of Molecular Conformation, Rigidity, and Planarity in Excited State Modulation

The three-dimensional structure of dibenzo[a,c]phenazine derivatives is a critical determinant of their excited-state behavior. While the core itself is largely planar, the attachment of bulky substituent groups can induce significant nonplanar distortions, resulting in twisted or even saddle-shaped ground-state conformations. acs.orgnih.gov

Upon photoexcitation, these non-planar molecules often undergo a process of geometry planarization in the excited state. acs.orgnih.gov This conformational relaxation, where the molecule becomes flatter, extends the π-conjugation and lowers the energy of the excited state, resulting in emitted light that is significantly red-shifted relative to the absorption. This process is responsible for the characteristically large Stokes shifts observed in many of these compounds. acs.org The dynamics of this planarization can be complex, sometimes involving intermediate states that lead to multiple emission bands, allowing for a wide tuning of emission color from a single compound. acs.orgnih.gov

Design Principles for Donor-Acceptor (D-A) and Donor-Acceptor-Donor (D-A-D) Architectures in Dibenzo[a,c]phenazines

The D-A and D-A-D motifs are the most prevalent design strategies for functional materials based on dibenzo[a,c]phenazines, especially for thermally activated delayed fluorescence (TADF) emitters. beilstein-journals.orghku.hk The fundamental principle is to combine the electron-accepting dibenzo[a,c]phenazine core (A) with one or more electron-donating units (D).

The key to this design is the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.orghku.hk In a well-designed D-A molecule, the HOMO is predominantly localized on the donor moiety, while the LUMO is localized on the dibenzo[a,c]phenazine acceptor. acs.org This separation leads to a small energy gap (ΔEST) between the lowest singlet (S₁) and triplet (T₁) excited states. nih.govscite.ai

A small ΔEST is the critical requirement for TADF. It allows triplet excitons, which are non-emissive in conventional fluorescent molecules, to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (rISC). rsc.org This mechanism allows for the harvesting of both singlet and triplet excitons generated under electrical excitation, enabling the theoretical internal quantum efficiency of OLEDs to reach 100%. rsc.org

The properties of these D-A and D-A-D systems can be tuned by:

Varying the Donor Strength: Stronger donors lead to a greater separation of HOMO and LUMO, a smaller ΔEST, and more red-shifted emission. rsc.org

Adjusting the Number of Donors: Increasing the number of donors, as in a D-A-D or even a multi-donor architecture, can enhance the ICT effect, leading to red-shifted emission and often improved quantum efficiencies. acs.orgnih.gov

Controlling the Torsional Angle: The dihedral (twist) angle between the donor and acceptor units influences the degree of overlap between the HOMO and LUMO. A large twist angle (approaching 90°) minimizes this overlap, which is essential for achieving a small ΔEST. frontiersin.org

Regioisomeric Effects on Photophysical Properties and Material Performance

Regioisomerism, which concerns the different possible positions of substituents on the dibenzo[a,c]phenazine core, can have a profound impact on molecular properties and final device performance. Even subtle changes in the substitution pattern can alter the electronic coupling, molecular conformation, and ultimately, the photophysical characteristics. rsc.org

A study comparing dibenzo[a,c]phenazine (DPPZ) derivatives with donor groups (DMAC or PXZ) attached at either the 11-position or the 10-position revealed significant differences in performance. rsc.org The isomers with donors at the 11-position (DMAC-11-DPPZ and PXZ-11-DPPZ) consistently showed higher photoluminescence quantum yields than their 10-substituted counterparts. rsc.orgcityu.edu.hk This improvement was attributed to the suppression of non-radiative transition rates in the 11-substituted isomers. rsc.org

This finding highlights that the attachment point is not arbitrary and serves as a critical design parameter. Strategic placement of substituents can optimize the balance between electronic properties and molecular vibrations, providing a pathway to enhance the luminescence efficiency of the final material. rsc.org Consequently, controlling the regiochemistry during synthesis is crucial for developing high-performance optoelectronic materials. researchgate.net

Table 2: Comparison of Photophysical Properties of Regioisomers

CompoundSubstitution PositionEmission Max (λem) in Toluene (nm)Photoluminescence Quantum Yield (ΦPL)Max External Quantum Efficiency (EQEmax) of OLED (%)
DMAC-11-DPPZ1157180.1%23.8%
DMAC-10-DPPZ1057363.5%-
PXZ-11-DPPZ1158656.3%13.7%
PXZ-10-DPPZ1058832.4%-
rsc.orgcityu.edu.hk

Table of Mentioned Compounds

Abbreviation/NameFull Chemical NameRole
This compoundThis compoundCore structure of interest
DBPzDibenzo[a,c]phenazineAcceptor Core
DPPZDibenzo[a,c]phenazineAcceptor Core
DBPzDCNDibenzo[a,c]phenazine-11,12-dicarbonitrileAcceptor Core
DMAC9,9-dimethylacridanElectron Donor
PXZ10H-phenoxazineElectron Donor
DTCz3,6-di-tert-butyl-9H-carbazoleElectron Donor
1DMAC-BPN/AD-A Emitter
2DMAC-BPN/AD-A-D Emitter
3DMAC-BPN/AMulti-Donor Emitter
2DTCz-BP-F3,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-10-fluorodibenzo[a,c]phenazineD-A-D Emitter
2DMAC-BP-F3,6-bis(9,9-dimethylacridin-10(9H)-yl)-10-fluorodibenzo[a,c]phenazineD-A-D Emitter
2PXZ-BP-F10,10'-(10-fluorodibenzo[a,c]phenazine-3,6-diyl)bis(10H-phenoxazine)D-A-D Emitter
DMAC-11-DPPZ10-(dibenzo[a,c]phenazin-11-yl)-9,9-dimethyl-9,10-dihydroacridineD-A Emitter (Regioisomer)
DMAC-10-DPPZ10-(dibenzo[a,c]phenazin-10-yl)-9,9-dimethyl-9,10-dihydroacridineD-A Emitter (Regioisomer)
PXZ-11-DPPZ10-(dibenzo[a,c]phenazin-11-yl)-10H-phenoxazineD-A Emitter (Regioisomer)
PXZ-10-DPPZ10-(dibenzo[a,c]phenazin-10-yl)-10H-phenoxazineD-A Emitter (Regioisomer)

Applications of Dibenzo A,c Phenazin 11 Amine in Organic Electronic Materials and Advanced Probes

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

Dibenzo[a,c]phenazine-based compounds are extensively utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to their excellent thermal stability and tunable emission properties. They primarily function as emitters, particularly for Thermally Activated Delayed Fluorescence (TADF), and have also been explored as charge-transporting materials.

The rigid, planar structure of the dibenzo[a,c]phenazine (B1222753) (often abbreviated as DPPZ or BP) unit makes it an excellent acceptor core for creating TADF emitters. acs.org These materials can harvest both singlet and triplet excitons for light emission, enabling OLEDs to theoretically achieve 100% internal quantum efficiency.

In a typical molecular design, electron-donating units are attached to the dibenzo[a,c]phenazine acceptor core. This donor-acceptor (D-A) architecture leads to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ), which is a critical requirement for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state. rsc.org

Researchers have designed and synthesized various TADF emitters by combining the dibenzo[a,c]phenazine acceptor with donors such as 9,9-dimethylacridine (DMAC) and 10H-phenoxazine (PXZ). rsc.org For instance, a series of emitters developed by attaching one, two, or three DMAC donor units to a dibenzo[a,c]phenazine core demonstrated that increasing the number of donors enhances intramolecular charge transfer (ICT), leading to significant improvements in device performance. acs.orgnih.gov An OLED using an emitter with three DMAC units (3DMAC-BP) achieved a maximum external quantum efficiency (EQE) of 22.0% with orange-red emission at 606 nm. acs.orgnih.gov

Another study showed that the substitution position of the donor on the dibenzo[a,c]phenazine core is crucial. Emitters where the donor was attached at the 11-position (DMAC-11-DPPZ and PXZ-11-DPPZ) exhibited higher photoluminescence quantum yields (PLQYs) compared to their 10-position isomers. rsc.org This was attributed to the suppression of non-radiative transitions. The resulting OLED based on DMAC-11-DPPZ achieved a high EQEₘₐₓ of 23.8%. rsc.org

Table 1: Performance of Dibenzo[a,c]phenazine-Based TADF Emitters

EmitterDonor(s)Emission Peak (nm)Max. EQE (%)Reference
1DMAC-BPDMAC560- rsc.org
2DMAC-BPDMAC576- rsc.org
3DMAC-BPDMAC60622.0 acs.orgnih.gov
DMAC-11-DPPZDMAC-23.8 rsc.org
PXZ-11-DPPZPXZ-13.7 rsc.org
2DMAC-BP-FDMAC58521.8 chemrxiv.org
2PXZ-BP-FPXZ60512.4 chemrxiv.org

The development of efficient near-infrared (NIR) emitting materials is a significant goal for applications in night-vision displays, optical communications, and biomedical imaging. The dibenzo[a,c]phenazine framework has been successfully adapted to create NIR TADF emitters.

By designing a potent acceptor, dibenzo[a,c]phenazine-11,12-dicarbonitrile (B10879520) (DBPzDCN), and coupling it with a diphenylamine (B1679370) (DPA) donor, researchers have synthesized a molecule capable of efficient NIR emission. rsc.org The introduction of the cyano groups strengthens the electron-accepting nature of the core, pushing the emission into the NIR region. An OLED fabricated using this emitter achieved a high external quantum efficiency of 7.68% with an emission peak at 698 nm. rsc.org This result demonstrates the potential of chemically modifying the dibenzo[a,c]phenazine core to access the NIR spectrum while maintaining high device efficiency through the TADF mechanism. rsc.org

Beyond their use as light emitters, dibenzo[a,c]phenazine derivatives are being explored as hole-transporting materials (HTMs) in photovoltaic devices, particularly perovskite solar cells (PSCs). Efficient HTMs are crucial for extracting and transporting positive charge carriers from the perovskite layer to the electrode.

Researchers have constructed HTMs with a donor-acceptor-donor (D-A-D) structure, using dibenzo[a,c]phenazine in combination with pyridine (B92270) as the electron-accepting core. researchgate.net This design creates a strong intramolecular charge transfer (ICT) effect, which is beneficial for charge transport. A dopant-free PSC incorporating one such HTM, DPyP, achieved a high hole mobility of 7.31 × 10⁻⁵ cm²·V⁻¹·s⁻¹ and a notable photoelectric conversion efficiency of 20.45%. researchgate.net This work highlights that the rational design of dibenzo[a,c]phenazine-based molecules provides a viable pathway to creating efficient, dopant-free HTMs for stable and high-performance solar cells. researchgate.net

A key advantage of dibenzo[a,c]phenazine-based emitters is the ability to tune their emission color across the visible spectrum while optimizing efficiency. Several effective strategies have been demonstrated:

Varying the Number of Donors: Increasing the number of donor units attached to the dibenzo[a,c]phenazine acceptor core strengthens the ICT effect. This systematically shifts the emission to longer wavelengths (a red-shift). For example, by increasing the number of DMAC donors from one to three, the electroluminescence was tuned from green (560 nm) to orange-red (606 nm). acs.orgnih.govrsc.org This strategy also improved the photoluminescence quantum yield from 42% to 89%. acs.orgnih.gov

Modulating Donor Strength: Using donors with different electron-donating strengths provides another path for color tuning. A study comparing emitters with 3,6-di-tert-butyl-9H-carbazole (DTCz), DMAC, and phenoxazine (B87303) (PXZ) donors on a fluorinated dibenzo[a,c]phenazine core achieved emission colors ranging from green to deep-red. chemrxiv.org The OLEDs produced electroluminescence maxima at 518 nm (green), 585 nm (orange), and 605 nm (red), respectively. chemrxiv.org

Isomeric Engineering: The specific position at which donors are attached to the acceptor can significantly impact efficiency. Attaching DMAC and PXZ donors at the 11-position of the dibenzo[a,c]phenazine core, rather than the 10-position, was found to suppress non-radiative decay pathways, leading to a substantial enhancement in the PLQY and, consequently, higher EQE in the final OLED devices. rsc.org

Introduction of Electron-Withdrawing Groups: Adding strong electron-withdrawing groups, such as cyano (CN) moieties, to the dibenzo[a,c]phenazine acceptor can effectively red-shift the emission. the-innovation.org This approach not only strengthens the charge transfer character but can also modulate the energy levels to accelerate the crucial RISC process in TADF emitters, leading to red OLEDs with state-of-the-art efficiencies. the-innovation.org

Table 2: Color Tuning Strategies and OLED Performance

StrategyEmitter SeriesDonor(s)Emission Range (nm)Max. EQE (%)Reference
Varying Donor NumberxDMAC-BPDMAC560 - 60622.0 acs.orgnih.govrsc.org
Modulating Donor Strength2(Donor)-BP-FDTCz, DMAC, PXZ518 - 60521.8 chemrxiv.org
Isomeric EngineeringDMAC-X-DPPZDMAC-23.8 (11-position) rsc.org
Adding -CN Groups4CNDPDBP-TPATPA612 - 64035.2 the-innovation.org

Fluorescent Probes for Chemical and Environmental Sensing

The strong fluorescence and good photostability of dibenzo[a,c]phenazine derivatives make them excellent candidates for the development of fluorescent probes. rsc.org Dibenzo[a,c]phenazin-11-amine, in particular, has been employed as a core fluorophore for detecting specific chemical analytes in environmental samples. rsc.orgnih.gov

A novel fluorescent probe has been developed for the fast and selective detection of thiophenols, which are toxic pollutants found in industrial wastewater. nih.govnih.gov The probe was designed by linking this compound (the fluorophore) to a 2,4-dinitrobenzenesulfonyl group. nih.govrsc.org

The detection mechanism is based on a photoinduced electron transfer (PET) process. nih.gov

"Off" State: In its initial state, the 2,4-dinitrobenzenesulfonyl group acts as both a recognition site for thiophenols and a fluorescence quencher. Electron transfer from the this compound donor to the 2,4-dinitrobenzenesulfonyl acceptor attenuates the natural fluorescence of the core structure. nih.gov

"On" State: In the presence of thiophenols, a nucleophilic aromatic substitution reaction occurs, cleaving the 2,4-dinitrobenzenesulfonyl group from the probe. nih.gov

Signal Generation: The removal of the quencher restores the strong fluorescence of the this compound fluorophore, resulting in a clear "turn-on" signal. nih.gov

This probe demonstrates high selectivity for thiophenols over other potential interfering substances like biothiols and common metal ions. nih.govrsc.org It operates effectively over a wide pH range (5 to 13) and exhibits high sensitivity, with a low detection limit of 40 nM. rsc.orgrsc.org The probe has been successfully used to quantify thiophenol levels in real environmental water samples, including seawater, tap water, and spring water, confirming its practical utility. nih.govnih.govrsc.org

Performance in Environmental Water Monitoring and Analytical Applications

A notable application of this compound is in the development of fluorescent probes for environmental monitoring. A novel probe, synthesized by linking this compound as a fluorophore with a 2,4-dinitrobenzenesulfonyl group as a recognition site, has demonstrated high selectivity and sensitivity for the detection of thiophenols in various water sources. nih.govrsc.orgrsc.org Thiophenols are toxic substances commonly used in the manufacturing of pesticides and dyes, making their detection in environmental water crucial. rsc.org

The detection mechanism of this probe is based on a photoinduced electron transfer (PET) process. nih.gov In its native state, the fluorescence of the this compound group is quenched by the 2,4-dinitrobenzenesulfonyl group. nih.govrsc.org Upon reaction with thiophenols, the 2,4-dinitrobenzenesulfonyl group is cleaved, restoring the fluorescence of the this compound fluorophore. nih.govrsc.org This "turn-on" fluorescent response allows for the quantitative detection of thiophenols.

The probe exhibits a significant Stokes shift of 120 nm and operates effectively over a broad pH range of 5 to 13. rsc.orgrsc.org A linear relationship between fluorescence intensity and thiophenol concentration was observed, with a low detection limit of 40 nM. rsc.orgrsc.org The probe's efficacy has been successfully demonstrated in various environmental water samples, including seawater, tap water, and spring water, showing high recovery rates and confirming its potential for real-world environmental monitoring applications. nih.govrsc.org

Table 1: Performance of this compound-based Probe for Thiophenol Detection

Parameter Value Reference
Analyte Thiophenols nih.govrsc.org
Detection Limit 40 nM rsc.orgrsc.org
Linear Range 0–20 μM rsc.orgrsc.org
Stokes Shift 120 nm rsc.orgrsc.org
pH Range 5–13 rsc.orgrsc.org
Water Samples Seawater, Tap Water, Spring Water nih.govrsc.org

Photoinitiator Systems for Photopolymerization and Material Curing

Dibenzo[a,c]phenazine derivatives have been investigated as highly efficient photoinitiators for polymerization processes, particularly those sensitive to visible light, which has significant implications for applications like dental materials. nih.govnih.gov By modifying the Dibenzo[a,c]phenazine structure with electron-donating and electron-withdrawing substituents, or heavy atoms at the 11-position, their absorption properties can be tuned to the emission spectra of dental curing lamps. nih.govnih.gov

These compounds exhibit excellent photoinitiating abilities when used in two-component systems with a co-initiator, such as an electron donor or a hydrogen-atom donor. nih.gov The mechanism of radical formation, which initiates the polymerization of acrylates, can proceed through either intermolecular electron transfer followed by proton transfer or decarboxylation, or by a hydrogen-atom transfer mechanism, depending on the co-initiator used. nih.gov

Table 2: Efficacy of Dibenzo[a,c]phenazine-based Photoinitiators

Feature Observation Reference
Light Source Visible light (e.g., dental lamps) nih.govnih.gov
Mechanism Electron transfer or hydrogen-atom transfer nih.gov
Co-initiators Electron donors or hydrogen-atom donors nih.gov
Performance Comparable to camphorquinone nih.govnih.gov
Advantages Shorter polymerization time, reduced photoinitiator amount nih.govnih.gov

G-quadruplex Ligands and Telomerase Interaction Modulators (Biophysical and Mechanistic Studies)

Derivatives of Dibenzo[a,c]phenazine have emerged as a novel class of ligands that can bind to and stabilize G-quadruplex (G4) DNA structures. nih.gov G-quadruplexes are non-canonical DNA secondary structures found in guanine-rich sequences, such as those in human telomeres. nih.gov The stabilization of these structures, particularly at the telomeres, can inhibit the activity of telomerase, an enzyme that is upregulated in the majority of cancer cells and plays a crucial role in their immortalization. nih.gov

Triazole-substituted Dibenzo[a,c]phenazine derivatives have been synthesized and evaluated for their biophysical interaction with human telomeric G-quadruplexes (hTELO). nih.gov The planar aromatic core of the Dibenzo[a,c]phenazine facilitates π-π stacking interactions with the G-quartets, while flexible side chains can interact with the phosphate (B84403) backbone of the DNA through electrostatic interactions. nih.gov

Biophysical studies, including Förster Resonance Energy Transfer (FRET) melting assays and Isothermal Titration Calorimetry (ITC), have shown that these ligands exhibit a binding preference for the hTELO G-quadruplex over other G-quadruplexes found in oncogene promoters and duplex DNA. nih.gov Furthermore, in vitro telomeric repeat amplification protocol (Q-TRAP) assays have confirmed that these ligands can effectively inhibit telomerase activity. nih.gov The specific nature of the side chains on the Dibenzo[a,c]phenazine core was found to influence the binding affinity and selectivity for the telomeric G-quadruplex. nih.gov

Table 3: Biophysical Interaction of Dibenzo[a,c]phenazine Derivatives with G-quadruplexes

Ligand Type Target Interaction Mechanism Effect Reference
Triazolyl Dibenzo[a,c]phenazines Human telomeric G-quadruplex (hTELO) π-π stacking with G-quartets, electrostatic interactions with phosphate backbone Stabilization of G-quadruplex structure, inhibition of telomerase activity nih.gov

Functional Polymers with Integrated Dibenzo[a,c]phenazine Units

The integration of redox-active units into high-performance polymers is a promising strategy for developing advanced functional materials. Phenazine-based redox centers have been incorporated into poly(aryl ether sulfone) (PAS) backbones to impart electrochemical properties to these robust engineering plastics. mdpi.comresearchgate.netnih.gov Poly(aryl ether sulfone)s are known for their excellent physicochemical properties, and the introduction of phenazine (B1670421) moieties can endow them with redox activity, making them suitable for applications such as electrochromic devices and organic batteries. mdpi.comresearchgate.net

A series of poly(aryl ether sulfone) materials containing phenazine-based redox-active centers have been synthesized via a facile C-N coupling method. mdpi.com The resulting polymers exhibit stable electrochemical properties, as demonstrated by cyclic voltammetry curves that remain consistent even after thousands of cycles. mdpi.comresearchgate.netnih.gov

As an electrochromic material, a PAS with a high proportion of phenazine units showed only slight attenuation in its transmittance change after 600 cycles. mdpi.comnih.gov When utilized as a cathode material in an organic battery, these polymers demonstrated a theoretical specific capacity of 126 mAh g⁻¹ with a capacity retention rate of 82.6% after 100 cycles at a current density of 0.1 C. mdpi.comresearchgate.netnih.gov These findings highlight the successful combination of the advantageous features of phenazine and poly(aryl ether sulfone), leading to materials with favorable electrochemical performance. mdpi.comresearchgate.net

Table 4: Properties of Poly(aryl ether sulfone) with Phenazine Redox Centers

Property Value/Observation Reference
Synthesis Method C-N coupling mdpi.com
Electrochemical Stability Stable cyclic voltammetry after thousands of cycles mdpi.comresearchgate.netnih.gov
Electrochromic Performance Slight attenuation after 600 cycles mdpi.comnih.gov
Theoretical Specific Capacity (as cathode) 126 mAh g⁻¹ mdpi.comresearchgate.netnih.gov
Capacity Retention (as cathode) 82.6% after 100 cycles at 0.1 C mdpi.comresearchgate.netnih.gov

Electrochromic Properties of Phenazine-Containing Polymers

The dibenzo[a,c]phenazine unit serves as an effective acceptor in donor-acceptor (D-A) type conjugated polymers, which are of significant interest for electrochromic applications. metu.edu.tr These materials can change their color in response to an electrical potential, making them suitable for smart windows, displays, and other optoelectronic devices.

The electrochromic performance of these polymers is influenced by the chemical structure of both the donor and acceptor units. For instance, novel D-A type polymers have been synthesized by coupling fluorinated dibenzo[a,c]phenazine (FBPz) units with electron-rich molecules like 3-hexylthiophene (B156222) and 3,4-ethylenedioxythiophene (B145204) (EDOT). metu.edu.trresearchgate.net The resulting polymers, PBDT-TFBPz, PBDT-FBPz, and PSi-TFBPz, were investigated for their electrochromic behaviors. metu.edu.tr

Electrochemical polymerization of these monomers yields polymer films with distinct electrochromic properties. metu.edu.tr The introduction of highly electron-donating groups, such as EDOT, lowers the oxidation potential of the resulting polymer. researchgate.net Spectroelectrochemical studies reveal that the optical properties of these films can be reversibly tuned. For example, polymers based on 2,7-bis(4-hexylthiophen-2-yl)dibenzo[a,c]phenazine (HTP) and 2,7-bis(2,3-dihydrothieno[3,4-b] researchgate.netfigshare.comdioxin-5-yl)dibenzo[a,c]phenazine (TBP) exhibit clear color changes upon oxidation. The PHTP film transitions from yellow in its neutral state to blue when oxidized, while the PTBP film switches from red to blue. researchgate.net This color change is a result of the presence of the phenazine derivative, which causes a red shift in the polymer's absorption spectrum. researchgate.net

The insertion of an electron-rich EDOT unit into the polymer backbone not only lowers the oxidation potential but also affects the maximum absorption wavelength (λmax) and the optical band gap (Eg). metu.edu.tr Polymers containing EDOT, such as PEFBPz, show a red-shifted neutral state absorption and a lower optical band gap compared to their thiophene-based counterparts like PTFBPz. metu.edu.tr

Below is a table summarizing the optoelectronic properties of two electrochromic polymers based on dibenzo[a,c]phenazine derivatives.

PolymerOxidation Potential (V)Optical Band Gap (Eg) (eV)Color (Neutral)Color (Oxidized)
PHTPData not available2.4YellowBlue
PTBPData not available1.7RedBlue

Data derived from a comparative study of phenazine-based polymers. researchgate.net

Discotic Liquid Crystals for Ambipolar Charge Carrier Mobility

Derivatives of dibenzo[a,c]phenazine are utilized as the central π-conjugated core in discotic liquid crystals (DLCs), which are promising materials for organic semiconductors. researchgate.netcitedrive.com In the discotic liquid crystal phase, the planar phenazine-based molecules self-assemble into ordered columnar structures through π-π stacking. researchgate.netresearchgate.netnih.gov These ordered columns provide pathways for efficient charge transport, which is essential for applications in electronic devices like organic field-effect transistors (OFETs). acs.org

A key property for high-performance organic semiconductors is ambipolar charge carrier mobility, meaning the material can efficiently transport both positive charges (holes) and negative charges (electrons). Several phenanthro[a]phenazine-based DLCs have been shown to exhibit this desirable characteristic. researchgate.net For example, a naphthophenanthridine derivative demonstrated temperature-independent ambipolar charge transport, with both electron and hole mobilities on the order of 3 × 10⁻⁴ cm²/Vs. researchgate.net

The modification of the chemical structure allows for the tuning of self-assembly and electronic properties. acs.org Research has shown that phenanthro[9,10‐a]phenazine‐based mesogens can exhibit hole mobilities in the order of 10⁻⁴ cm²/Vs. researchgate.net A robust columnar hexagonal self-assembly in a specific phenanthro[a]phenazine compound facilitated a significantly higher hole mobility of 1.02 × 10⁻² cm² V⁻¹ s⁻¹, which is a hundredfold increase compared to an analogous dibenzo quinoxaline (B1680401) structure. acs.org The high ambipolar charge carrier mobility observed in these DLCs makes them suitable candidates for the fabrication of organic semiconducting devices. researchgate.net

The table below presents charge carrier mobilities for various phenazine-based discotic liquid crystals.

CompoundMobility TypeMobility Value (cm²/Vs)
Phenazine-fused triphenyleneUnipolar (hole)10⁻⁴
Naphthophenanthridine derivativeAmbipolar3 × 10⁻⁴ (hole and electron)
Hydrogen-bonded Hpz-C9-TPAmbipolar10⁻²
Phenanthro[a]phenazine compoundUnipolar (hole)1.02 × 10⁻²

This table compiles data from studies on various phenazine-based discotic liquid crystals. researchgate.netacs.orgresearchgate.net

Future Research Directions and Emerging Opportunities in Dibenzo A,c Phenazin 11 Amine Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Scalability

While established methods for synthesizing the dibenzo[a,c]phenazine (B1222753) core exist, a primary focus for future research is the development of more efficient, scalable, and environmentally benign synthetic strategies. Current methodologies can suffer from harsh reaction conditions, multi-step processes, and unsatisfactory yields. researchgate.net

Emerging research is exploring novel catalytic systems and reaction pathways to overcome these limitations. For instance, the use of lead dichloride as an inexpensive and efficient catalyst for the condensation of 1,2-dicarbonyl compounds with o-phenylenediamines has shown promise, offering excellent yields and short reaction times at room temperature. researchgate.netscispace.com Other modern approaches include microwave-assisted one-pot, multi-component reactions, which significantly streamline the synthesis of complex derivatives. nih.gov

Future efforts will likely concentrate on:

Green Chemistry Approaches: Utilizing less toxic solvents and catalysts, and designing reactions with higher atom economy.

Catalyst Development: Exploring a wider range of transition metal and organocatalysts to improve reaction efficiency and selectivity for functionalizing the dibenzo[a,c]phenazine core.

Flow Chemistry: Implementing continuous flow processes for safer, more controlled, and scalable production of Dibenzo[a,c]phenazin-11-amine and its derivatives, moving away from traditional batch processing.

Late-Stage Functionalization: Developing C-H activation and other late-stage functionalization techniques to allow for the direct introduction of various substituents onto the pre-formed dibenzo[a,c]phenazine skeleton, enabling rapid generation of diverse molecular libraries for screening applications.

Exploration of Advanced Material Architectures and Supramolecular Assemblies

The planar, aromatic structure of the dibenzo[a,c]phenazine unit makes it an excellent building block for constructing complex, functional materials. Research is moving beyond single molecules to investigate how these units can be organized into larger, ordered structures with emergent properties.

A significant area of interest is the creation of discotic liquid crystals. Dibenzo[a,c]phenazine dimers connected by flexible spacers have been shown to self-assemble into mesophases. rsc.org X-ray diffraction studies have revealed that these dimers adopt a folded conformation, which drives the formation of these liquid crystalline states. rsc.org Such materials are sensitive to their environment and can also form organogels in non-polar solvents. rsc.org

Future opportunities in this domain include:

Coordination-Driven Self-Assembly: Using metal-ligand interactions to guide the assembly of dibenzo[a,c]phenazine units into discrete, highly ordered supramolecular structures like cages and polymers with precisely tailored functionalities. nih.gov

Covalent Organic Frameworks (COFs): Incorporating this compound derivatives as nodes in the design of crystalline, porous COFs for applications in gas storage, separation, and heterogeneous catalysis.

Polymer Chemistry: Synthesizing polymers with dibenzo[a,c]phenazine units in the main chain or as pendant groups to create materials with enhanced thermal stability and specific optoelectronic properties for use in organic electronics.

Deepening Fundamental Understanding of Excited State Dynamics and Non-Radiative Pathways

To fully exploit this compound in applications like OLEDs and sensors, a comprehensive understanding of its excited-state behavior is crucial. Upon absorbing light, the molecule can undergo several processes, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay. The efficiency of light emission is often limited by competing non-radiative pathways.

Recent studies on donor-acceptor molecules incorporating a phenazine (B1670421) core have shown that the surrounding environment, particularly solvent polarity, plays a critical role in dictating the excited-state dynamics. nih.govrsc.org In non-polar solvents, the molecule may relax from its locally excited state via intersystem crossing to a triplet state. nih.gov In contrast, polar solvents can stabilize an intramolecular charge transfer (ICT) state, which influences the emission properties and can open up different deactivation channels. nih.govrsc.org

Key future research questions include:

Mapping Potential Energy Surfaces: Using advanced computational chemistry and ultrafast spectroscopy to map the potential energy surfaces of the excited states (S₁, T₁, ICT states) of this compound and its derivatives.

Controlling Intersystem Crossing: Investigating how chemical modifications can control the rate of intersystem crossing (ISC) and reverse intersystem crossing (RISC). This is particularly important for developing highly efficient Thermally Activated Delayed Fluorescence (TADF) emitters. the-innovation.org

Vibronic Coupling Effects: Elucidating the role of molecular vibrations in promoting non-radiative decay pathways to better design molecules with higher photoluminescence quantum yields.

Research AreaKey FocusTechniquesDesired Outcome
Excited State Dynamics Understanding the influence of solvent polarity on charge transfer states.Femtosecond Transient Absorption Spectroscopy, Steady-State SpectroscopyTheoretical insights into how solvents impact excited state dynamics. rsc.org
Non-Radiative Pathways Investigating the competition between radiative (fluorescence) and non-radiative processes (e.g., intersystem crossing).Computational Modeling, Ultrafast SpectroscopyDesign principles for minimizing non-radiative decay and enhancing emission efficiency.
TADF Mechanisms Elucidating the mechanism of reverse intersystem crossing (RISC) in donor-acceptor systems.Temperature-Dependent Photoluminescence, Time-Resolved SpectroscopyDevelopment of next-generation OLED emitters with near-100% internal quantum efficiency. the-innovation.orgacs.org

Expansion into New Application Domains in Optoelectronics, Sensing, and Catalysis

The unique properties of this compound and its derivatives have already led to their use in several applications, but significant potential for expansion remains.

In optoelectronics , dibenzo[a,c]phenazine derivatives are emerging as star players in the field of TADF materials for OLEDs. By strategically attaching donor groups like 9,9-dimethylacridan (DMAC) to the dibenzo[a,c]phenazine acceptor core, researchers have created highly efficient orange-red emitters. acs.org Devices using these materials have achieved external quantum efficiencies (EQEs) as high as 22.0% for emission wavelengths beyond 600 nm. acs.org Further modifications, such as introducing cyano groups, have pushed the performance of red OLEDs to state-of-the-art levels, with EQEs over 35%. the-innovation.org Near-infrared (NIR) emitters based on this scaffold have also been developed. rsc.org

In sensing , the fluorescence of the this compound core can be modulated by external stimuli. A fluorescent probe has been developed where the amine is functionalized with a 2,4-dinitrobenzenesulfonyl group. nih.gov This probe exhibits high selectivity and sensitivity for thiophenols in water, demonstrating its potential for environmental monitoring. nih.gov The mechanism involves a photoinduced electron transfer (PET) process that is disrupted upon reaction with the analyte, restoring fluorescence. nih.gov

Future application development will likely focus on:

Photocatalysis: Harnessing the excited-state properties of dibenzo[a,c]phenazine derivatives to act as photosensitizers in organic synthesis, driving chemical reactions with visible light.

Bioimaging: Developing functionalized this compound derivatives as fluorescent probes for imaging specific analytes or cellular components in biological systems.

Organic Photovoltaics: Exploring the use of these compounds as non-fullerene acceptors or donor materials in organic solar cells, leveraging their strong light absorption and charge transport properties.

Application DomainCurrent StatusFuture DirectionKey Compound Derivatives
Optoelectronics (OLEDs) High-efficiency orange-red and NIR TADF emitters. acs.orgrsc.orgDevelopment of stable, deep-red and NIR emitters; improving device lifetime.xDMAC–BP, 4CNDPDBP-TPA
Sensing Fluorescent probe for thiophenol detection in water. nih.govDesigning probes for other environmentally or biologically relevant analytes (e.g., metal ions, reactive oxygen species).Probe-dbp (N-(dibenzo[a,c]phenazin-11-yl)-2,4-dinitrobenzenesulfonamide)
Catalysis Largely unexplored.Use as organic photoredox catalysts for challenging chemical transformations.Novel derivatives with tailored redox potentials.

Q & A

Q. What experimental strategies are used to validate the fluorescence quenching mechanism of dibenzo[a,c]phenazin-11-amine-based probes?

Fluorescence quenching in this compound (e.g., probe-dbp) is validated through density functional theory (DFT) calculations and photophysical studies. The HOMO-LUMO distribution reveals a photoinduced electron transfer (PET) mechanism between the fluorophore (this compound) and the recognition group (2,4-dinitrobenzenesulfonyl). Experimental validation includes fluorescence recovery assays after cleavage of the sulfonyl group by thiophenols, supported by HPLC and mass spectrometry to confirm reaction products. pH-dependent studies (pH 5–13) and selectivity tests against competing analytes (e.g., aliphatic thiols) further corroborate the mechanism .

Q. How can researchers optimize the detection sensitivity of this compound probes for environmental thiophenols?

Sensitivity optimization involves adjusting the probe’s recognition group and solvent system. For instance, probe-dbp demonstrates a linear response to p-thiocresol (0–20 µM) in aqueous media, validated via fluorescence titration. Researchers should calibrate using standard addition methods in diverse matrices (e.g., seawater, freshwater) to account for matrix effects. Recovery rates (93–108%) are verified using spiked environmental samples, with interference minimized by pre-treating samples (e.g., filtration, pH adjustment) .

Q. What synthetic routes are reported for this compound derivatives?

Synthesis typically involves coupling the dibenzo[a,c]phenazine core with amine-functionalized groups via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, probe-dbp is synthesized by linking this compound to a 2,4-dinitrobenzenesulfonyl group through sulfonamide bond formation. Purity is confirmed via NMR, HRMS, and HPLC, with yields dependent on reaction conditions (e.g., solvent polarity, temperature) .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the electronic properties of this compound in probe design?

DFT calculations (e.g., Gaussian 09) map HOMO-LUMO distributions to predict PET efficiency. For probe-dbp, the HOMO localizes on the fluorophore, while the LUMO resides on the sulfonyl group, indicating favorable electron transfer. Researchers use these insights to modify substituents (e.g., electron-withdrawing groups) to enhance PET or adjust emission wavelengths. Comparative studies with truncated analogs (e.g., dbp-NH₂) validate computational predictions experimentally .

Q. What electrochemical characteristics of this compound support its use in energy storage or sensing applications?

Cyclic voltammetry (CV) in 1 M KOH reveals a standard potential of -0.825 V vs. Ag/AgCl for this compound, suggesting redox activity suitable for battery electrodes or electrochemical sensors. Researchers should explore its stability under varied scan rates (e.g., 10–100 mV/s) and electrolyte compositions (e.g., ionic liquids) to assess performance in energy devices .

Q. How can researchers address contradictory data in fluorescence-based detection using this compound probes?

Contradictions may arise from solvent polarity, pH variations, or competing quenching pathways. For example, probe-dbp’s fluorescence recovery in alkaline conditions requires validation via control experiments (e.g., excluding oxygen, testing under inert atmospheres). Statistical tools like principal component analysis (PCA) or multivariate regression can disentangle overlapping signals in complex samples .

Methodological Guidance

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • Structural Confirmation : NMR (¹H/¹³C), HRMS, and X-ray crystallography (if crystalline).
  • Photophysical Analysis : UV-vis absorption, fluorescence quantum yield, and time-resolved spectroscopy.
  • Electrochemical Profiling : CV, differential pulse voltammetry (DPV).
  • Environmental Validation : HPLC-MS for analyte quantification, ICP-MS for metal interference checks .

Q. How can researchers mitigate photobleaching in this compound fluorophores?

Strategies include encapsulating the fluorophore in nanoparticles (e.g., silica) or using antioxidants (e.g., ascorbic acid) in the medium. Probe-dbp’s stability under continuous irradiation (e.g., 30 min at λₑₓ = 450 nm) is tested via time-lapsed fluorescence measurements, with corrections for baseline drift .

Comparative and Mechanistic Studies

Q. How does this compound compare to other fluorophores (e.g., rhodamine, coumarin) in environmental sensing?

this compound offers superior photostability and pH tolerance compared to rhodamine (pH-sensitive) or coumarin (limited Stokes shift). Its large conjugated system enables longer emission wavelengths (e.g., 600–650 nm), reducing background interference in biological or environmental samples. However, synthetic complexity and solubility in polar solvents may limit its application scope .

Q. What role does molecular rigidity play in the photophysical properties of this compound derivatives?

Planar structures (torsion angles <5°) enhance π-conjugation, increasing fluorescence intensity and quantum yield. For example, dibenzo[a,c]carbazole analogs with near-planar configurations exhibit prolonged phosphorescence. Researchers can introduce steric hindrance (e.g., bulky substituents) to study rigidity-activity relationships .

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